Home > Products > Screening Compounds P59586 > Vazegepant hydrochloride
Vazegepant hydrochloride - 1414976-20-7

Vazegepant hydrochloride

Catalog Number: EVT-3458589
CAS Number: 1414976-20-7
Molecular Formula: C36H47ClN8O3
Molecular Weight: 675.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zavegepant hydrochloride is the hydrochloride salt of zavegepant. It is a calcitonin gene-related peptide receptor antagonist administered as a nasal spray for the acute treatment of migraine with or without aura in adults. It has a role as a calcitonin gene-related peptide receptor antagonist. It contains a zavegepant(1+).
See also: Zavegepant (has active moiety).
Synthesis Analysis

Methods and Technical Details

The synthesis of Vazegepant hydrochloride involves multiple steps that incorporate various chemical reactions to construct its complex molecular framework. The key synthetic route includes:

  1. Formation of the Quinoline Ring: This step involves cyclization reactions that create the quinoline moiety, integral to the molecule's structure.
  2. Piperazine and Piperidine Derivatives: These components are synthesized through amination reactions, where piperazine and piperidine derivatives are linked to form the desired substituents.
  3. Final Coupling Reactions: The final steps typically involve coupling reactions that integrate all components into a single molecular entity, followed by purification processes such as crystallization or chromatography to isolate Vazegepant hydrochloride in its pure form .

The synthetic pathway is designed to ensure high yield and purity of the final product while maintaining efficiency and cost-effectiveness.

Molecular Structure Analysis

Structure and Data

Vazegepant hydrochloride has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The molecular formula is C36H46N8O3C_{36}H_{46}N_{8}O_{3}, with a molecular weight of approximately 638.817 g/mol .

Key structural features include:

  • A quinoline core, which is essential for receptor binding.
  • Multiple amine groups, facilitating interactions with the calcitonin gene-related peptide receptor.
  • A hydrochloride salt form, which enhances solubility and stability for intranasal administration.

The InChI Key for Vazegepant hydrochloride is JJVAPHYEOZSKJZ-JGCGQSQUSA-N, providing a unique identifier for chemical databases .

Chemical Reactions Analysis

Reactions and Technical Details

Vazegepant hydrochloride undergoes various chemical reactions during its synthesis and metabolism:

  1. Receptor Binding: As a competitive antagonist, Vazegepant binds to the calcitonin gene-related peptide receptor, inhibiting its activation by endogenous peptides.
  2. Metabolic Pathways: In vitro studies indicate that Vazegepant is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. This metabolic pathway results in minimal formation of metabolites, with approximately 90% of the compound remaining unchanged in circulation post-administration .
  3. Excretion: The compound is mainly eliminated through biliary/fecal routes, with minor renal excretion observed .
Mechanism of Action

Process and Data

Vazegepant hydrochloride functions by selectively antagonizing the calcitonin gene-related peptide receptor. Upon administration, it competes with endogenous calcitonin gene-related peptide for binding sites on the receptor, effectively blocking its action. This blockade prevents the vasodilation and neurogenic inflammation associated with migraine attacks.

Pharmacodynamic studies demonstrate that Vazegepant exhibits high potency with an inhibitor constant (Ki) of 23 pM and an effective concentration (EC50) of 880 pM for inhibiting calcitonin gene-related peptide-induced dilation in ex vivo human intracranial arteries . This mechanism underlies its therapeutic efficacy in treating acute migraine episodes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vazegepant hydrochloride possesses several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions, facilitating nasal delivery.
  • Stability: Demonstrates good oxidative stability under physiological conditions.
  • Protein Binding: Approximately 90% plasma protein binding, influencing its pharmacokinetics .
  • Half-Life: The effective half-life after intranasal administration is approximately 6.55 hours .

These properties contribute to its suitability as an acute treatment option for migraines.

Applications

Scientific Uses

Vazegepant hydrochloride's primary application lies in the treatment of migraines. Its mechanism as a calcitonin gene-related peptide receptor antagonist makes it particularly effective for patients experiencing acute migraine attacks. Clinical studies have demonstrated its efficacy in reducing headache severity and associated symptoms when administered intranasally.

Further research may explore additional applications within neurology or pain management, particularly in conditions influenced by calcitonin gene-related peptide signaling pathways . Additionally, ongoing investigations into its pharmacokinetic profile may enhance understanding of optimal dosing strategies for various patient populations.

Synthesis and Structural Optimization of Vazegepant Hydrochloride

Retrosynthetic Analysis of Third-Generation Gepant Derivatives

Retrosynthetic analysis decomposes vazegepant hydrochloride into key synthons and strategic disconnection points, prioritizing bond disconnections that preserve ring systems and leverage commercially available building blocks. The approach follows Corey's principles of transform-based strategies and functional group manipulation to reduce molecular complexity [2] [5].

  • Core Disconnections: The molecule is deconstructed into three primary fragments: (a) 7-methyl-1H-indazol-5-yl acetic acid derivative (left-hand side electrophile), (b) 4-(1-methylpiperidin-4-yl)piperazine (central nucleophile), and (c) 4-(2-oxoquinolin-3-yl)piperidine-1-carboxamide (right-hand side electrophile). The chiral (R)-alanine linker connects fragments (a) and (c), while fragment (b) is appended via amide coupling [1] [6].
  • Synthon Identification: Electrophilic synthons include activated carbonyls (e.g., acid chlorides, mixed anhydrides), while nucleophilic synthons feature secondary amines (piperazine nitrogen) and carboxylates. The quinolinone-piperidine system is derived from 2-hydroxyquinoline-3-carboxylic acid via Bischler-Napieralski cyclization [7].
  • Complexity Reduction: Retrosynthetic trees prioritize early introduction of chirality and avoidance of protecting groups where possible (Green Chemistry Principle G8). The analysis identifies diketone intermediates requiring selective reduction—a critical control point resolved via asymmetric catalysis (Section 1.3) [7] [10].

Table 1: Strategic Bond Disconnections in Vazegepant Retrosynthesis

Disconnection TargetSynthon TypeSynthetic EquivalentComplexity Reduction
Amide bond (piperazine)Electrophile: Acyl donorCarboxylic acid/activated esterSeparates LHS indazole core
Amide bond (alanine linker)Nucleophile: Secondary aminePiperidine-piperazine fragmentIsolates chiral center
Quinolinone C3-piperidine bondElectrophile: Halide3-BromoquinolinoneSimplifies heterocyclic assembly

Key Intermediate Synthesis for Piperidine-Piperazine Core Structure

The piperidine-piperazine core (4-(1-methylpiperidin-4-yl)piperazine) is constructed via sequential nucleophilic substitutions and catalytic reductions, ensuring high regioselectivity and minimal protecting group usage [1] [6].

  • Piperazine Functionalization: N-Boc-piperazine undergoes alkylation with 1-methyl-4-piperidone under reductive amination conditions (NaBH₃CN, acetic acid catalyst) to yield tert-butyl 4-(1-methylpiperidin-4-yl)piperazine-1-carboxylate. Catalytic hydrogenation (Pd/C, H₂) or borohydride reduction achieves >95% conversion with <2% dialkylated impurity [6].
  • Deprotection-Coupling: Boc removal (TFA/DCM) liberates the secondary amine, which couples with the activated ester of the indazole-acetic acid fragment (e.g., pentafluorophenyl ester) in aprotic solvents (DMF, CH₂Cl₂). This yields the left-hand side fragment precursor with >99% HPLC purity after crystallization [1].
  • Quinolinone-Piperidine Synthesis: 2-Oxoquinoline-3-carboxylic acid is esterified (SOCl₂/MeOH), followed by piperidine coupling via carbonyldiimidazole (CDI) activation. Alternatively, 3-bromo-2-quinolone undergoes Buchwald-Hartwig amination with N-Boc-piperidine to form the C-N bond, with Pd₂(dba)₃/Xantphos catalysis achieving 85–90% yield [6] [10].

Challenges Addressed:

  • Regioselectivity: Piperazine monoalkylation is controlled via Boc protection and stoichiometric balancing.
  • Impurity Control: Residual metals (Pd) are removed to <10 ppm via chelating resins post-coupling.

Chirality Control in Asymmetric Synthesis of (R)-Configuration Center

The chiral (R)-alanine linker connecting the indazole and quinolinone moieties is established via Ru-catalyzed asymmetric transfer hydrogenation (ATH) or enzymatic reduction, achieving >99% enantiomeric excess (ee) [7].

  • Asymmetric Transfer Hydrogenation: The prochiral diketone intermediate 3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)propane-1,2-dione undergoes ATH using Noyori-type Ru catalysts (e.g., [RuCl(η⁶-p-cymene)TsDPEN]). Optimization identified dichloromethane as optimal solvent and diisopropylethylamine (DIPEA) as base with formic acid as hydrogen donor, delivering 92.1% yield and 99.9% ee at 0.5 mol% catalyst loading [7].
  • Enzymatic Reduction: Ketoreductases (e.g., ES-KRED-119) selectively reduce the C2 carbonyl, but suffer from competitive over-reduction (diol formation) and lower yield (81%) compared to ATH [7].
  • Stereochemical Verification: Absolute configuration is confirmed by X-ray crystallography of the salt form and chiral HPLC (Chiralpak IC-3 column) [1] [7].

Table 2: Catalyst Screening for Asymmetric Transfer Hydrogenation

CatalystLoading (mol%)BaseSolventYield (%)ee (%)
CAT010.2TEADCM93.599.78
CAT021.0TEADCMNA4.24
CAT031.0TEADCM75.3798.32
CAT050.5DIPEADCM93.5399.44

Note: TEA = triethylamine; DIPEA = diisopropylethylamine; DCM = dichloromethane [7]

Polymorphic Control Strategies During Salt Formation

Vazegepant free base conversion to the hydrochloride salt yields multiple crystalline polymorphs, with Forms C1 and C2 exhibiting distinct physicochemical properties critical to drug product performance [1].

  • Form C1 Characteristics:
  • XRPD Peaks: 6.8, 10.2, 13.5, 16.8, 19.4, 21.7, 23.8, and 25.4 degrees 2θ (±0.2°)
  • Thermal Profile: Endotherm at 243–247°C (DSC), no weight loss below 200°C (TGA), indicating non-solvated form
  • Crystallization: Obtained from ethanol/water (4:1) at 0–5°C via anti-solvent addition [1]
  • Form C2 Characteristics:
  • XRPD Peaks: 5.6, 9.8, 11.3, 14.7, 17.2, 20.1, 22.3, and 24.9 degrees 2θ (±0.2°)
  • Thermal Profile: Melt endotherm at 238–242°C with <0.5% volatiles (TGA)
  • Crystallization: Forms in isopropanol/heptane mixtures under rapid cooling [1]
  • Control Strategies:
  • Seeding: Form C1 seeds (0.5–1.0 wt%) during salt formation in ethanol/water suppress Form C2 nucleation
  • Solvent Composition: Water content >15% in ethanol favors Form C1; <10% promotes Form C2
  • Thermodynamic Stability: Form C1 exhibits higher melting point and lower solubility, confirming stability at room temperature [1]

Table 3: Characterization of Vazegepant Hydrochloride Polymorphs

PropertyForm C1Form C2
XRPD Signature Peaks (°2θ)6.8, 13.5, 19.4, 23.85.6, 14.7, 20.1, 24.9
DSC Onset (°C)243–247238–242
TGA Weight LossNone below 200°C<0.5% below 200°C
Preferred SolventEthanol/water (4:1)Isopropanol/heptane (3:1)
StabilityThermodynamically stable ≤30°CMetastable

Green Chemistry Approaches in Large-Scale Manufacturing

Vazegepant manufacturing incorporates continuous processing and solvent reduction to align with Green Chemistry Principles (G1, G2, G5, G6, G9), significantly lowering Process Mass Intensity (PMI) and waste [9].

  • Continuous Manufacturing:
  • Reaction Telescoping: The three-step sequence from diketone intermediate to chiral alcohol (Section 1.3) operates in continuous stirred-tank reactors (CSTRs), reducing intermediate isolation and solvent use by 40% [9].
  • Flow Hydrogenation: Packed-bed reactors with immobilized Ru catalysts enable ATH at 0.5 mol% loading with catalyst reuse (>10 cycles), minimizing heavy metal waste [7] [9].
  • Solvent Optimization:
  • Solvent Substitution: Dichloromethane (DCM) in ATH is replaced with 2-methyl-THF (bio-derived, renewable) or cyclopentyl methyl ether (CPME), improving biodegradability and reducing toxicity (G5) [9].
  • Recycling: Distillation recovers >85% of DCM and ethanol from crystallizations, lowering PMI from 120 to 45 (kg waste/kg API) [9].
  • Atom Economy:
  • Catalytic ATH (Section 1.3) achieves 100% theoretical atom economy versus stoichiometric reductants (e.g., NaBH₄) [7].
  • Direct amide couplings avoid carboxylic acid activators (e.g., HOBt), reducing byproduct mass [9].

Table 4: Green Chemistry Metrics for Vazegepant Manufacturing

MetricBatch Process (Early)Continuous Process (Optimized)Improvement
PMI (kg/kg API)1204562.5% reduction
Solvent Consumption (L/kg API)85031063.5% reduction
Catalyst Loading (mol%)2.0 (Ru)0.5 (Ru)75% reduction
Energy Intensity (kWh/kg API)22011050% reduction
Renewable Solvent Usage0%75%Complete adoption

Note: PMI = Total mass of materials used / Mass of API produced [9]

Properties

CAS Number

1414976-20-7

Product Name

Vazegepant hydrochloride

IUPAC Name

N-[(2R)-3-(7-methyl-1H-indazol-5-yl)-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-1-oxopropan-2-yl]-4-(2-oxo-1H-quinolin-3-yl)piperidine-1-carboxamide;hydrochloride

Molecular Formula

C36H47ClN8O3

Molecular Weight

675.3 g/mol

InChI

InChI=1S/C36H46N8O3.ClH/c1-24-19-25(20-28-23-37-40-33(24)28)21-32(35(46)43-17-15-42(16-18-43)29-9-11-41(2)12-10-29)39-36(47)44-13-7-26(8-14-44)30-22-27-5-3-4-6-31(27)38-34(30)45;/h3-6,19-20,22-23,26,29,32H,7-18,21H2,1-2H3,(H,37,40)(H,38,45)(H,39,47);1H/t32-;/m1./s1

InChI Key

VQDUWCSSPSOSNA-RYWNGCACSA-N

SMILES

CC1=CC(=CC2=C1NN=C2)CC(C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O.Cl

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)CC(C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O.Cl

Isomeric SMILES

CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.